molecular formula C17H15NO4S2 B2505361 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034565-42-7

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2505361
M. Wt: 361.43
InChI Key: YMTQBESEHYBZNX-UHFFFAOYSA-N
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Description

The compound N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are structurally related to p-aminobenzoic acid (PABA) and can inhibit the bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. However, the specific synthesis pathway for N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using various starting materials and catalysts. For instance, paper describes the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives through a multi-step process involving the condensation of aromatic ketones with aromatic aldehydes, followed by further reactions with hydroxylamine hydrochloride and sulphanilamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The specific molecular structure of the compound would likely include a furan ring, a thiophene ring, and a dihydrobenzofuran moiety, as suggested by its name. These heterocyclic components are known to contribute to the biological activity of the molecule. The exact structure would be confirmed by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and possibly X-ray crystallography.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the loss of their antimicrobial activity. They can also participate in nucleophilic substitution reactions, given the presence of an electrophilic sulfur atom. The reactivity of the compound would be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms like oxygen and sulfur in the rings can affect these properties. The compound's solubility in water and organic solvents would be an important factor in its bioavailability and pharmacokinetics. The stability of the compound under physiological conditions would also be critical for its efficacy as a drug.

Scientific Research Applications

Corrosion Inhibition

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide and related compounds have been explored as corrosion inhibitors for metals. Studies like those conducted by Hari Kumar Sappani and S. Karthikeyan (2014) have shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. The efficiency of these inhibitors increases with concentration but decreases with rising temperature. These compounds act through a mixed inhibition mechanism and adhere to the metal surface following the Langmuir adsorption isotherm, as validated by various spectroscopic analyses (Sappani & Karthikeyan, 2014).

Enzyme Inhibition

Compounds structurally related to N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have shown promise as inhibitors of human carbonic anhydrase isozymes, crucial for various physiological functions. For instance, Altıntop et al. (2017) discovered that 1,3,4-thiadiazole derivatives, although lacking a direct sulfonamide group, were potent inhibitors of carbonic anhydrase I and II, outperforming standard inhibitors like acetazolamide. This highlights their potential in treating disorders like glaucoma, epilepsy, and certain cancers (Altıntop et al., 2017).

Organic Synthesis and Catalysis

The synthesis and catalytic applications of compounds with sulfonamide moieties have been extensively researched. For example, Hatanaka et al. (2010) developed a coordinatively unsaturated iron-methyl complex that activates C-H bonds in furans and thiophenes, leading to aryl complexes. This method, applied to the dehydrogenative coupling of furans or thiophenes with pinacolborane, exemplifies how these compounds can facilitate novel pathways in organic synthesis (Hatanaka et al., 2010).

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c19-24(20,15-2-4-16-12(9-15)5-7-21-16)18-10-14-1-3-17(22-14)13-6-8-23-11-13/h1-4,6,8-9,11,18H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQBESEHYBZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

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